3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline
CAS No.:
Cat. No.: VC17994371
Molecular Formula: C13H6BrF6NO
Molecular Weight: 386.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H6BrF6NO |
|---|---|
| Molecular Weight | 386.09 g/mol |
| IUPAC Name | 3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline |
| Standard InChI | InChI=1S/C13H6BrF6NO/c14-7-3-6(15)4-10(21)11(7)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
| Standard InChI Key | DQEWVBBWKNYJMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)F)N)F)C(F)(F)F |
Introduction
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom, multiple fluorine substituents, and a phenoxy group. This compound has a molecular formula of and a molecular weight of approximately 386.09 g/mol. The presence of these functional groups contributes to its distinct chemical properties and reactivity profile, making it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals.
Biological Activity and Potential Applications
Research into the biological activity of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline suggests potential therapeutic applications. The compound's unique structure may influence its interaction with biological targets, including enzymes and receptors. The trifluoromethyl group could enhance its binding affinity, making it a candidate for further exploration in drug development.
Synthesis and Preparation
The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and minimize by-products. The specific synthesis pathway may vary depending on the starting materials and desired purity of the final product.
Comparison with Similar Compounds
The following table highlights the structural features and unique aspects of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | Lacks difluoro and phenoxy groups | Simpler structure but retains bromine |
| 2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene | Contains similar halogenation pattern | Different functional groups lead to varied reactivity |
| 2-Bromo-5-(trifluoromethoxy)pyridine | Contains trifluoromethoxy instead of phenoxy | Different reactivity due to pyridine ring |
| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Halogenated benzothiadiazole structure | Unique heterocyclic framework |
This comparison illustrates how the specific combination of halogen atoms and the phenoxy group in 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline distinguishes it from other compounds, enhancing its utility in specialized applications across research and industry.
Future Research Directions
Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline. Interaction studies focusing on its binding affinity and reactivity with biological targets are vital for advancing the understanding of this compound's utility in various applications. Additionally, exploring its potential in materials science could uncover new applications beyond medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume